N-(o-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide N-(o-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 864917-04-4
VCID: VC4507396
InChI: InChI=1S/C18H17N3OS2/c1-12-7-9-14(10-8-12)17-20-18(24-21-17)23-11-16(22)19-15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3,(H,19,22)
SMILES: CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC=C3C
Molecular Formula: C18H17N3OS2
Molecular Weight: 355.47

N-(o-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

CAS No.: 864917-04-4

Cat. No.: VC4507396

Molecular Formula: C18H17N3OS2

Molecular Weight: 355.47

* For research use only. Not for human or veterinary use.

N-(o-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide - 864917-04-4

Specification

CAS No. 864917-04-4
Molecular Formula C18H17N3OS2
Molecular Weight 355.47
IUPAC Name N-(2-methylphenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C18H17N3OS2/c1-12-7-9-14(10-8-12)17-20-18(24-21-17)23-11-16(22)19-15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3,(H,19,22)
Standard InChI Key VQJMDBAYDZQSQP-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC=C3C

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

N-(o-Tolyl)-2-((3-(p-Tolyl)-1,2,4-Thiadiazol-5-yl)Thio)Acetamide has the molecular formula C₁₈H₁₇N₃OS₂ and a molar mass of 355.47 g/mol. Its IUPAC name, N-(2-methylphenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide, reflects the presence of:

  • A 1,2,4-thiadiazole heterocycle at the core

  • p-Tolyl (4-methylphenyl) group at position 3 of the thiadiazole

  • Thioether-linked acetamide bridging to an o-tolyl (2-methylphenyl) substituent

The three-dimensional conformation, stabilized by π-π stacking between aromatic rings and hydrogen bonding involving the acetamide group, contributes to its biological interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight355.47 g/mol
XLogP34.2 (Predicted)
Hydrogen Bond Donors1 (Amide NH)
Hydrogen Bond Acceptors4 (Thiadiazole N, Amide O)
Topological Polar Surface Area113 Ų

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a multi-step sequence:

Step 1: Thiadiazole Ring Formation
Reaction of thiosemicarbazide with p-tolylacetic acid under acidic conditions (H₂SO₄, 80°C) generates the 3-(p-tolyl)-1,2,4-thiadiazol-5-amine intermediate.

Step 2: Thiolation
Treatment with Lawesson’s reagent converts the 5-amine to a thiol group, yielding 5-mercapto-3-(p-tolyl)-1,2,4-thiadiazole .

Step 3: Alkylation
Reaction with 2-chloro-N-(o-tolyl)acetamide in DMF/K₂CO₃ (60°C, 12h) forms the thioether bridge, achieving 67–72% yield.

Table 2: Optimization of Step 3 Conditions

ParameterTested RangeOptimal ValueYield Impact
SolventDMF, DMSO, THFDMF+22%
BaseK₂CO₃, NaH, Et₃NK₂CO₃+15%
Temperature (°C)40–8060+18%
Reaction Time (h)6–2412+9%

Purification and Characterization

Purification via silica gel chromatography (hexane:EtOAc 3:1) affords >95% purity. Structural confirmation uses:

  • ¹H/¹³C NMR: Key signals at δ 2.35 (o-tolyl CH₃), δ 7.21–7.64 (aromatic H)

  • HRMS: [M+H]⁺ observed at 356.0981 (calc. 356.0984)

  • IR: Peaks at 1675 cm⁻¹ (amide C=O), 1540 cm⁻¹ (thiadiazole C=N)

Biological Activity and Mechanisms

Antimicrobial Efficacy

Against Staphylococcus aureus (ATCC 25923):

  • MIC: 8 μg/mL (vs. 32 μg/mL for ampicillin)

  • MBC: 16 μg/mL (bactericidal effect)

Mechanistic studies indicate:

  • Enoyl-ACP reductase inhibition (IC₅₀ = 2.3 μM), disrupting fatty acid synthesis

  • Membrane disruption via interaction with phosphatidylglycerol (30% increase in permeability at 10 μg/mL)

Structure-Activity Relationships (SAR)

Critical Substituent Effects

  • p-Tolyl at C3: Removal reduces S. aureus MIC to 64 μg/mL (+8x)

  • o-Tolyl in acetamide: Para-substitution decreases anticancer IC₅₀ to 28 μM

  • Thioether bridge: Replacement with oxygen lowers Topo II inhibition to 22%

Table 3: SAR of Thiadiazole Analogues

ModificationAntimicrobial MIC (μg/mL)Anticancer IC₅₀ (μM)
Parent compound811.5
p-Tolyl → phenyl6434.2
o-Tolyl → cyclohexyl1618.9
Thioether → sulfone12845.6

Pharmacokinetic and Toxicological Profile

ADME Properties (Predicted)

  • Caco-2 permeability: 8.7 × 10⁻⁶ cm/s (high)

  • Plasma protein binding: 89%

  • CYP3A4 inhibition: IC₅₀ = 14 μM (moderate risk)

  • Half-life (human): 6.2h (simulated)

Acute Toxicity

  • LD₅₀ (mouse, oral): 480 mg/kg

  • NOAEL: 50 mg/kg/day (28-day rat study)

  • hERG inhibition: IC₅₀ = 19 μM (low cardiac risk)

Comparative Analysis with Analogues

Benchmarking Against Clinical Candidates

Compared to the antifungal agent Ravuconazole:

ParameterN-(o-Tolyl) DerivativeRavuconazole
Candida albicans MIC4 μg/mL0.5 μg/mL
HepG2 cytotoxicity IC₅₀89 μM12 μM
Metabolic stability (t₁/₂)6.2h14h

While less potent than established drugs, the compound’s balanced efficacy-toxicity profile justifies further optimization .

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